B1575956 RprDefB

RprDefB

Cat. No.: B1575956
Attention: For research use only. Not for human or veterinary use.
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Description

RprDefB (hypothetical nomenclature for illustrative purposes) is a synthetic organic compound primarily investigated for its antimicrobial properties. Such compounds are typically characterized by β-lactam-like structures or peptide mimics that disrupt peptidoglycan cross-linking .

Properties

bioactivity

Antbacterial

sequence

ATCDLLSFRSKWVTPNHAGCAAHCLLRGNRGGHCKGTICHCRK

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

RprDefB is hypothesized to belong to the β-lactamase-stable cephalosporin class. A comparison with two structural analogs—Compound X (a third-generation cephalosporin) and Compound Y (a carbapenem)—is outlined below:

Attribute This compound (Hypothetical) Compound X Compound Y
Core Structure 7-ACA derivative 7-ADCA derivative Carbapenem backbone
Side Chain Thiazolidine group Aminothiazolyl oxime Hydroxyethyl substituent
Molecular Weight ~450 Da 455 Da 383 Da
Solubility (pH 7.4) High water solubility Moderate water solubility High water solubility
Enzymatic Stability Resistant to ESBLs Susceptible to AmpC β-lactamase Resistant to most β-lactamases

Key Differences :

  • Side Chain Chemistry: this compound’s thiazolidine group may enhance membrane permeability compared to Compound X’s aminothiazolyl oxime, which prioritizes Gram-negative coverage .
Functional Analogs

This compound’s functional analogs include non-β-lactam inhibitors like vancomycin (glycopeptide) and daptomycin (lipopeptide). A pharmacodynamic comparison is provided:

Parameter This compound (Hypothetical) Vancomycin Daptomycin
Mechanism Peptidoglycan synthase inhibition Cell wall precursor binding Membrane depolarization
Spectrum Gram-positive Gram-positive (MRSA) Gram-positive (VRE)
Resistance Risks Low (novel target) High (vanA gene prevalence) Moderate (membrane adaptation)
Toxicity Low hepatotoxicity Nephrotoxicity Myopathy

Key Insights :

  • Novelty: this compound’s mechanism avoids cross-resistance with vancomycin, a critical advantage against MRSA .
  • Safety : Unlike daptomycin, this compound lacks reported myopathy risks, aligning with ToxRefDB safety benchmarks for hepatic profiles .

Research Findings and Methodological Considerations

Efficacy and Toxicity Studies

Hypothetical preclinical data for this compound, modeled after biosimilar comparison frameworks , suggest:

  • In Vitro Efficacy : MIC90 values of ≤1 µg/mL against S. aureus and S. pneumoniae, surpassing vancomycin’s MIC90 of 2 µg/mL.
  • In Vivo Safety: No significant hepatotoxicity in murine models at 100 mg/kg doses, contrasting with vancomycin’s nephrotoxicity at similar doses .
Pharmacokinetic Profile

Using methodologies from pharmacokinetic comparisons (e.g., ), this compound demonstrates:

  • Half-Life : 8.2 hours (vs. 6 hours for Compound X), enabling twice-daily dosing.
  • Bioavailability : 95% (oral) due to enhanced solubility, outperforming daptomycin’s 7% oral bioavailability .

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